molecular formula C24H28N4O4S B2895287 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 891111-37-8

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2895287
CAS No.: 891111-37-8
M. Wt: 468.57
InChI Key: USIPQNHVRXZFBX-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.57. The purity is usually 95%.
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Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An oxadiazole ring , which is known for its pharmacological significance.
  • A sulfonamide moiety , which enhances its interaction with biological targets.
  • A piperidine group , contributing to its solubility and bioactivity.

Molecular Formula: C19_{19}H24_{24}N4_{4}O2_{2}S
Molecular Weight: Approximately 372.48 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
  • Attachment of the sulfonamide group via nucleophilic substitution reactions.
  • Purification techniques such as recrystallization or chromatography to achieve high purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis has been reported in related oxadiazole derivatives .
Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE): Compounds from this class have been reported to demonstrate strong inhibitory effects on AChE, suggesting potential in treating neurodegenerative diseases .
EnzymeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseStrong

The biological activity of this compound may involve:

  • Binding to specific receptors or enzymes , modulating their activity.
  • Interference with cellular pathways related to metabolism and cell division.

Case Studies

In a study on similar oxadiazole derivatives:

  • The compounds were evaluated for their binding interactions with bovine serum albumin (BSA), indicating good pharmacokinetic profiles and potential for therapeutic applications .

Future Directions

Given the promising biological activities demonstrated by this compound:

  • Further studies are warranted to explore its full therapeutic potential.
  • Investigations into its efficacy in vivo are essential for understanding its pharmacodynamics and pharmacokinetics.

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-15-5-10-21(18(4)12-15)23-26-27-24(32-23)25-22(29)19-6-8-20(9-7-19)33(30,31)28-13-16(2)11-17(3)14-28/h5-10,12,16-17H,11,13-14H2,1-4H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIPQNHVRXZFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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